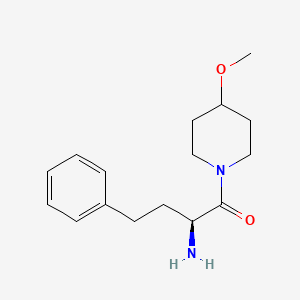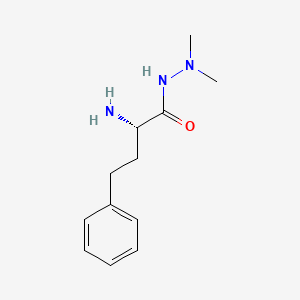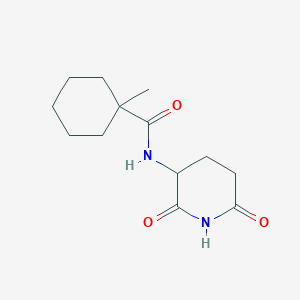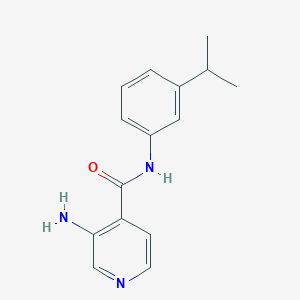
1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea, also known as DCPU, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. DCPU is a white crystalline solid that is soluble in organic solvents and has a melting point of 220-222 °C. In
Scientific Research Applications
1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a scaffold for the development of new drugs. In materials science, 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has been used as a building block for the synthesis of new polymers and as a coating material for surfaces. In environmental science, 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has been studied for its potential use as a pesticide and for its ability to remove heavy metals from contaminated water.
Mechanism of Action
The exact mechanism of action of 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. In particular, 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has been shown to reduce inflammation and pain in models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has been shown to have anti-microbial activity against a variety of bacteria and fungi.
Advantages and Limitations for Lab Experiments
1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. Additionally, 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has been shown to have a low toxicity profile in animal studies. However, there are also limitations to the use of 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea in lab experiments. Its solubility in water is limited, which can make it difficult to use in aqueous environments. Additionally, 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has been shown to have poor bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several potential future directions for research on 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea. One area of interest is the development of new drugs based on the 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea scaffold. Researchers could explore the synthesis of new analogs of 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea and test their activity against various enzymes and proteins. Additionally, researchers could investigate the use of 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea in the development of new materials, such as polymers and coatings. Finally, researchers could explore the environmental applications of 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea, such as its use as a pesticide or its ability to remove heavy metals from contaminated water.
Conclusion
In conclusion, 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Research on 1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea has the potential to lead to the development of new drugs, materials, and environmental applications.
Synthesis Methods
1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea can be synthesized through a multi-step process involving the reaction of 3,5-dichlorophenyl isocyanate with 1H-pyrazol-5-amine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform and requires the use of a catalyst such as triethylamine or potassium carbonate. The resulting product is purified through recrystallization or chromatography.
properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O/c11-6-3-7(12)5-8(4-6)14-10(17)15-9-1-2-13-16-9/h1-5H,(H3,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCYPWQEQIEJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dichlorophenyl)-3-(1H-pyrazol-5-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)



![4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol](/img/structure/B6632802.png)
![4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one](/img/structure/B6632805.png)
![(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632807.png)
![(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632820.png)
![6-[(1-Hydroxy-2-phenylpropan-2-yl)amino]pyridine-3-carbonitrile](/img/structure/B6632829.png)

![4-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]piperidine](/img/structure/B6632840.png)
